(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is a compound belonging to the class of pyrrolidine derivatives, characterized by its unique structural features and potential applications in various scientific fields. It is recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is classified as an amide due to the presence of the carboxamide functional group. It is also categorized under heterocyclic compounds, specifically pyrrolidines, which are five-membered ring structures containing nitrogen atoms.
The synthesis of (S)-1-methyl-5-oxopyrrolidine-2-carboxamide typically involves several key methods:
The synthesis process generally includes:
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide has a molecular formula of and a molecular weight of 142.16 g/mol. The structure features a pyrrolidine ring with an oxo group and a carboxamide functional group attached.
Property | Value |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | (2R)-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI | InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m1/s1 |
InChI Key | KLBSBVDLPIOJRF-SCSAIBSYSA-N |
Isomeric SMILES | CN1C@HC(=O)N |
Canonical SMILES | CN1C(CCC1=O)C(=O)N |
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used:
The mechanism of action for (S)-1-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets within biological systems. This compound may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways relevant to its applications in pharmacology.
The exact molecular targets can vary based on the context of use but generally include:
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is typically characterized by:
Key chemical properties include:
Relevant data points for further analysis may include:
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6